N-(3-chloro-4-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a morpholine group and a carboxamide group, as well as a phenyl ring substituted with chlorine and methoxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions: The introduction of the morpholine group and the carboxamide group can be achieved through nucleophilic substitution reactions. For example, the morpholine group can be introduced by reacting the pyrimidine intermediate with morpholine under suitable conditions.
Functional Group Modifications: The phenyl ring can be functionalized with chlorine and methoxy groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrimidine rings.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
N-(3-chloro-4-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide can be compared with other similar compounds, such as:
N-(3-chloro-4-methoxyphenyl)-pyrimidine-4-carboxamide: Lacks the morpholine group, which may affect its reactivity and biological activity.
N-(3-chloro-4-methoxyphenyl)-6-piperidinopyrimidine-4-carboxamide: Contains a piperidine group instead of morpholine, which may alter its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-23-14-3-2-11(8-12(14)17)20-16(22)13-9-15(19-10-18-13)21-4-6-24-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNXLRNXBGYJDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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